

In-Depth Technical Guide to the Spectroscopic Data of 7-Benzylxy-DL-tryptophan

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Compound of Interest

Compound Name: **7-Benzylxy-DL-tryptophan**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the non-natural amino acid, **7-Benzylxy-DL-tryptophan**. Due to the limited availability of directly published spectra for this specific compound, this guide also includes data for structurally related compounds to aid researchers in characterization.

Spectroscopic Data Summary

While specific experimental spectra for **7-Benzylxy-DL-tryptophan** are not readily available in public spectral databases, the following tables summarize expected and reported data for closely related analogs. This information serves as a valuable reference for the identification and characterization of **7-Benzylxy-DL-tryptophan**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Nucleus	Solvent	Chemical Shift (δ) ppm
Expected for 7-Benzylxy-DL-tryptophan	^1H	DMSO-d ₆	\sim 11.0 (s, 1H, indole-NH), \sim 7.2-7.5 (m, 5H, Ar-H benzyl), \sim 6.8-7.1 (m, 3H, indole-H), \sim 5.2 (s, 2H, -OCH ₂ -), \sim 4.0 (m, 1H, α -CH), \sim 3.2 (m, 2H, β -CH ₂)
^{13}C		DMSO-d ₆	\sim 175 (C=O), \sim 148 (C7-O), \sim 137 (C-ipso benzyl), \sim 127-129 (C-benzyl), \sim 130 (C-indole), \sim 125 (C-indole), \sim 120 (C-indole), \sim 110 (C-indole), \sim 105 (C-indole), \sim 100 (C-indole), \sim 70 (-OCH ₂ -), \sim 55 (α -C), \sim 28 (β -C)
6-Benzylxy-L-tryptophan	^1H	CDCl ₃	7.98 (s, 1H), 7.48-7.36 (m, 5H), 7.35-7.29 (m, 1H), 6.90-6.84 (m, 3H), 5.09 (s, 2H), 5.06 (s, 1H), 4.62 (ddd, J=6.1, 5.7, 5.7 Hz, 1H), 3.67 (s, 3H), 3.24 (d, J=5.4 Hz, 2H), 1.43 (s, 9H) ^[1]
^{13}C		CDCl ₃	172.9, 155.9, 155.4, 137.5, 136.9, 128.7, 128.0, 127.6, 122.5, 121.7, 119.6, 110.6, 110.4, 96.1, 80.0,

70.7, 54.3, 52.4, 28.5,
28.2[1]

Table 2: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
Expected for 7-Benzylxoy-DL-tryptophan	Solid	3400-3300 (N-H stretch, indole), 3100-3000 (C-H stretch, aromatic), 2900-2800 (C-H stretch, aliphatic), ~1700 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~740 (C-H bend, aromatic)
L-Tryptophan	Solid	3400 (N-H stretch, indole), 2900 (C-H stretch, aliphatic), 1600 (C=O stretch)[2]

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Expected [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
7-Benzylxoy-DL-tryptophan	ESI	311.1390	294 (loss of NH ₃), 266 (loss of COOH), 204 (loss of benzyl group), 130 (indole side chain fragment)
DL-Tryptophan	ESI	205	188, 146, 130[3]

Experimental Protocols

A detailed experimental protocol for the synthesis of **7-Benzyl-DL-tryptophan** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its isomers and related compounds. The most likely pathway involves the benzylation of 7-hydroxy-DL-tryptophan.

A. Synthesis of **7-Benzyl-DL-tryptophan** (Proposed)

This proposed synthesis is based on standard organic chemistry transformations.

- Step 1: Synthesis of 7-Hydroxy-DL-tryptophan. This precursor can be synthesized through various methods, including the chemical hydroxylation of tryptophan using Fenton and Udenfriend reactions.^[4]
- Step 2: Benzylation of 7-Hydroxy-DL-tryptophan.
 - Dissolve 7-hydroxy-DL-tryptophan in a suitable polar aprotic solvent such as dimethylformamide (DMF).
 - Add a base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH), to deprotonate the hydroxyl group.
 - Add benzyl bromide or benzyl chloride to the reaction mixture.
 - Heat the reaction mixture to facilitate the Williamson ether synthesis.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent.
 - Purify the crude product using column chromatography on silica gel.

B. Acquisition of Spectroscopic Data

The following are general protocols for obtaining the spectroscopic data.

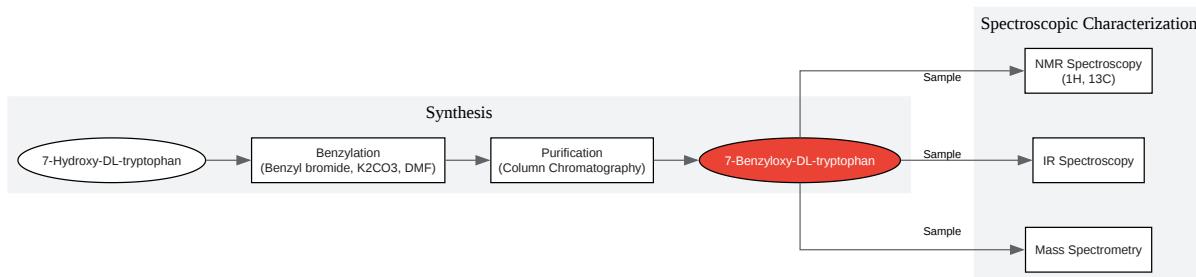
- NMR Spectroscopy:

- Dissolve a 5-10 mg sample of **7-Benzylxy-DL-tryptophan** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

- IR Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
 - Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Mass Spectrometry:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
 - Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
 - Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

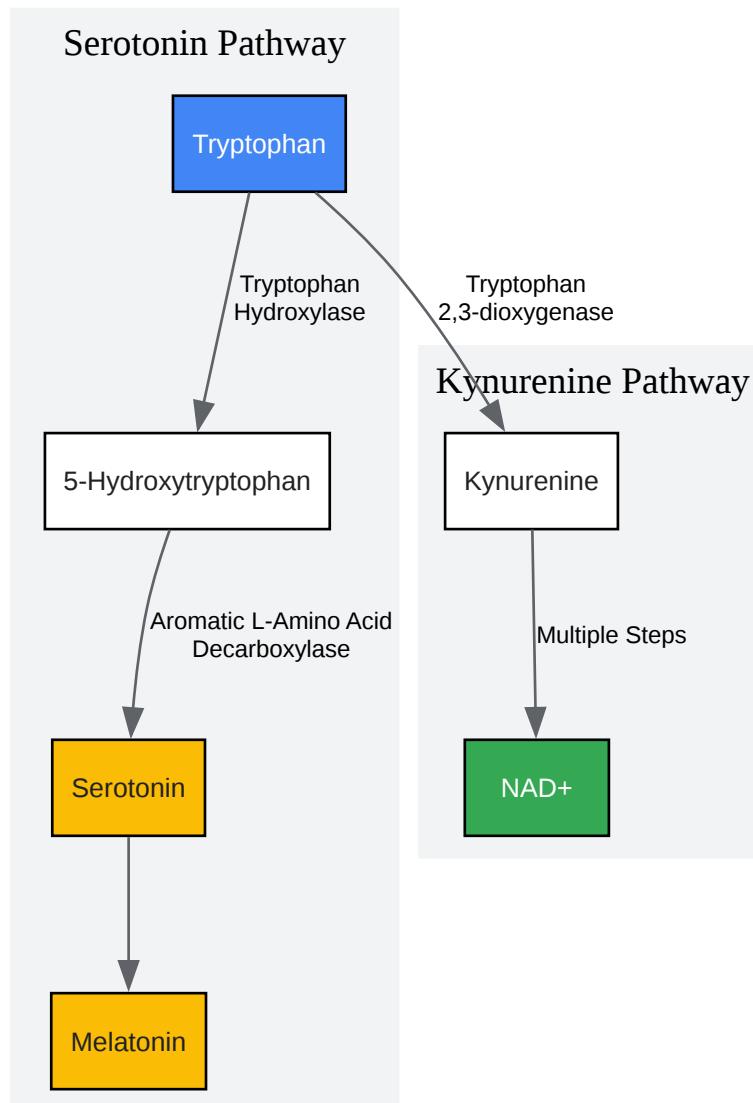


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Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of **7-Benzyl-DL-tryptophan**.

Signaling Pathway Context

While **7-Benzyl-DL-tryptophan** is a synthetic compound, its core structure, tryptophan, is a key player in several biological signaling pathways. Understanding these pathways provides context for the potential biological applications of its derivatives.



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Caption: Major metabolic pathways of tryptophan, the parent amino acid of **7-Benzyl-DL-tryptophan**.

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